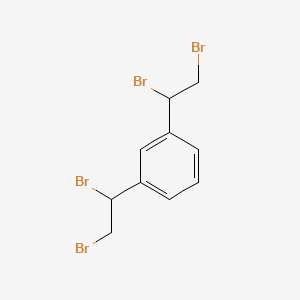
1,3-Bis(1,2-dibromoethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Bis(1,2-dibromoethyl)benzene is an organic compound with the molecular formula C10H10Br4 It is a derivative of benzene, where two brominated ethyl groups are attached to the 1 and 3 positions of the benzene ring
準備方法
Synthetic Routes and Reaction Conditions
1,3-Bis(1,2-dibromoethyl)benzene can be synthesized through the bromination of 1,3-diethylbenzene. The reaction typically involves the use of bromine (Br2) in the presence of a solvent such as hexane. The reaction is carried out at room temperature for a specific duration to ensure complete bromination of the ethyl groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to achieve high yields and purity. The use of advanced equipment and techniques ensures efficient production while minimizing by-products and waste.
化学反応の分析
Types of Reactions
1,3-Bis(1,2-dibromoethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 1,3-diethylbenzene by using reducing agents such as zinc and hydrochloric acid.
Oxidation Reactions: Oxidation of the ethyl groups can lead to the formation of carboxylic acids or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Reduction: Zinc (Zn) and hydrochloric acid (HCl) are commonly used.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of various substituted benzene derivatives.
Reduction: Formation of 1,3-diethylbenzene.
Oxidation: Formation of 1,3-bis(carboxyethyl)benzene or 1,3-bis(formylethyl)benzene.
科学的研究の応用
1,3-Bis(1,2-dibromoethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,3-Bis(1,2-dibromoethyl)benzene involves its interaction with various molecular targets. The bromine atoms in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of reactive intermediates. These intermediates can further react with nucleophiles, resulting in the substitution of bromine atoms with other functional groups. The pathways involved in these reactions depend on the specific conditions and reagents used.
類似化合物との比較
Similar Compounds
- 1,4-Bis(1,2-dibromoethyl)benzene
- 1,2-Bis(2-bromoethyl)benzene
- 2-Bromo-1,3-bis(dibromomethyl)benzene
- 1-Bromo-4-(1,2-dibromoethyl)benzene
Uniqueness
1,3-Bis(1,2-dibromoethyl)benzene is unique due to the specific positioning of the brominated ethyl groups on the benzene ring This positioning influences its reactivity and the types of reactions it can undergo
特性
CAS番号 |
25850-49-1 |
|---|---|
分子式 |
C10H10Br4 |
分子量 |
449.80 g/mol |
IUPAC名 |
1,3-bis(1,2-dibromoethyl)benzene |
InChI |
InChI=1S/C10H10Br4/c11-5-9(13)7-2-1-3-8(4-7)10(14)6-12/h1-4,9-10H,5-6H2 |
InChIキー |
BTMPLMJADSPMBB-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC(=C1)C(CBr)Br)C(CBr)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(benzylamino)-9-methyl-3-{(E)-[(4-methylphenyl)imino]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11969023.png)
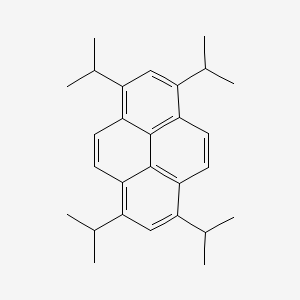
![Diethyl 2,6-dimethyl-4-[3-(2-naphthyl)-1-phenyl-1H-pyrazol-4-YL]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B11969047.png)
![(2E)-3-(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)-2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-YL)-2-propenamide](/img/structure/B11969049.png)
![N-(3,5-dimethoxyphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B11969054.png)
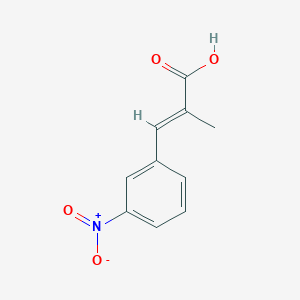
![isopropyl (2E)-2-(4-tert-butylbenzylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11969077.png)
![1-Bromo-4-[1,2-dibromo-2-(4-bromophenyl)ethyl]benzene](/img/structure/B11969084.png)
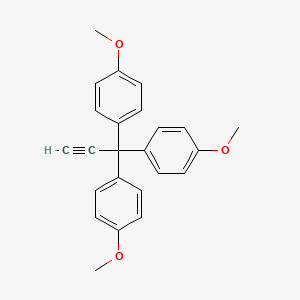
![(2Z)-2-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B11969093.png)
![5-(3,4-dimethoxyphenyl)-4-{[(E)-(2-methoxyphenyl)methylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B11969097.png)
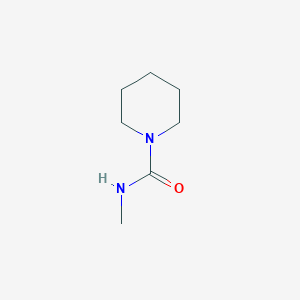
![2-[4-(Propan-2-yl)cyclohexyl]propan-2-ol](/img/structure/B11969102.png)
![(5Z)-5-{[3-(4-Isopropoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11969104.png)
